Product packaging for 3-(3-Acetylaminophenyl)picolinic acid(Cat. No.:CAS No. 1262000-87-2)

3-(3-Acetylaminophenyl)picolinic acid

Cat. No.: B6390786
CAS No.: 1262000-87-2
M. Wt: 256.26 g/mol
InChI Key: BEYVFFZSVPCDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Pyridine (B92270) Carboxylic Acid Derivative Research

Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with a carboxylic acid group. wikipedia.org This structural motif is a cornerstone in the synthesis of a wide array of biologically active molecules. nih.govgoogle.com The three isomers of pyridine monocarboxylic acid are picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). wikipedia.orgnih.gov

These scaffolds are highly versatile in medicinal chemistry due to several key properties. The pyridine ring, being electron-deficient and aromatic, can engage in π-π stacking and hydrogen bonding with biological targets, which can enhance binding affinity. nih.gov The carboxylic acid group adds polarity and can coordinate with metal ions, a feature that is particularly useful in the design of enzyme inhibitors. nih.gov Furthermore, the pyridine ring can be readily substituted at various positions, allowing for the fine-tuning of a compound's activity, selectivity, and pharmacokinetic properties. nih.gov This adaptability has led to the development of a plethora of drugs for conditions such as tuberculosis, cancer, diabetes, and inflammatory diseases. nih.govdovepress.com

Significance of Picolinic Acid Scaffolds in Medicinal Chemistry

The picolinic acid scaffold, specifically, has been the foundation for numerous therapeutic agents and biologically active compounds. nih.gov Its ability to form stable complexes with various metal ions is a key aspect of its biological activity. nih.gov Natural products containing the picolinic acid moiety, such as streptonigrin (B15502) and fusaric acid, exhibit notable antitumor and antibacterial properties. nih.govdovepress.com

In the realm of synthetic medicinal chemistry, picolinic acid derivatives have been investigated for a wide range of applications. They have been explored as inhibitors for various enzymes, including those involved in cancer progression and bacterial resistance. nih.govdovepress.compensoft.net For instance, derivatives of dipicolinic acid have been identified as potent inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to a broad range of β-lactam antibiotics. nih.gov The structural and electronic characteristics of picolinic acid make it a "privileged scaffold" in drug design, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target.

Research Rationale for Investigating Substituted Picolinic Acid Analogues

The investigation of substituted picolinic acid analogues is driven by the quest for improved biological activity, selectivity, and drug-like properties. The nature and position of substituents on the picolinic acid ring system can dramatically influence the molecule's interaction with its biological target.

Quantum chemical calculations have been employed to correlate the structure and properties of picolinic acid derivatives with their physiological activity. nih.gov These studies suggest that the electronic structure of the molecules is a key determinant of their biological effects. nih.gov For instance, the introduction of an amino group can be predicted to confer specific physiological activities. nih.gov

Structure-activity relationship (SAR) studies are crucial in this field. By systematically modifying the substituents on the picolinic acid scaffold and evaluating the resulting biological activity, researchers can identify key structural features required for a desired effect. walisongo.ac.id For example, in the development of herbicides, the substitution at the 6-position of the picolinic acid ring with aryl groups has led to the discovery of potent new compounds. mdpi.comnih.gov Similarly, the synthesis of various aminopicolinic acid derivatives has been pursued to create ligands for transition metals with potential applications in catalysis and materials science. umsl.edu

The specific substitution pattern of 3-(3-Acetylaminophenyl)picolinic acid, with an acetylaminophenyl group at the 3-position, suggests a deliberate design to explore specific interactions within a biological target. The acetylamino group can act as both a hydrogen bond donor and acceptor, potentially enhancing binding affinity. The phenyl ring provides a larger surface area for hydrophobic or aromatic interactions.

Overview of Current Research Trajectories for Related Chemical Entities

Current research on picolinic acid derivatives is diverse and spans multiple fields. In medicinal chemistry, there is a strong focus on developing novel enzyme inhibitors. dovepress.comresearchgate.net For example, picolinic acid derivatives are being investigated as inhibitors of enzymes such as carbonic anhydrase, which is involved in various physiological processes. researchgate.net

Another significant area of research is the development of new anticancer agents. pensoft.net Scientists have designed and synthesized novel picolinic acid derivatives that induce apoptosis (programmed cell death) in cancer cells through mechanisms such as endoplasmic reticulum stress. pensoft.net

In the field of agrochemicals, research continues to explore picolinic acid derivatives as potent and selective herbicides. mdpi.comnih.govresearchgate.net The goal is to develop new molecules with improved efficacy and better environmental profiles.

Furthermore, the synthesis of novel picolinic acid derivatives is a continuous effort to expand the chemical space available for drug discovery and materials science. umsl.eduacs.org This includes the development of new synthetic methodologies to efficiently create diverse libraries of these compounds. acs.org

While specific research on this compound is not extensively documented in publicly available literature, its structure places it within these active research trajectories. Future investigations will likely focus on its synthesis, characterization, and evaluation in various biological assays to determine its potential as a lead compound for new therapeutic or agrochemical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O3 B6390786 3-(3-Acetylaminophenyl)picolinic acid CAS No. 1262000-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-acetamidophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-9(17)16-11-5-2-4-10(8-11)12-6-3-7-15-13(12)14(18)19/h2-8H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYVFFZSVPCDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 3 Acetylaminophenyl Picolinic Acid and Structural Analogues

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in This process involves imaginary "disconnections" of chemical bonds to identify potential precursors and outline a logical forward-synthetic pathway.

A primary retrosynthetic strategy for 3-(3-Acetylaminophenyl)picolinic acid involves disconnecting the carbon-carbon bond between the pyridine (B92270) ring and the substituted phenyl group. This approach identifies a picolinic acid derivative and a functionalized benzene (B151609) ring as the two main precursors.

The core structure, picolinic acid (pyridine-2-carboxylic acid), can be synthesized through methods such as the oxidation of α-picoline using potassium permanganate. orgsyn.org The challenge then lies in introducing the 3-acetylaminophenyl group at the C-3 position of the pyridine ring. This requires a picolinic acid scaffold that is pre-functionalized at the 3-position, typically with a halogen (e.g., bromine or iodine), to enable subsequent bond formation.

The key step in this synthetic approach is the formation of the C-C bond between the picolinic acid core and the aryl substituent. Modern organic synthesis overwhelmingly favors transition-metal-catalyzed cross-coupling reactions for this purpose. The retrosynthetic analysis points to two primary combinations of precursors:

A 3-halopicolinic acid derivative coupled with (3-acetylaminophenyl)boronic acid (or a related organometallic reagent).

A picolinic acid-3-boronic acid derivative coupled with a 3-halo-acetanilide (e.g., 3-bromoaniline (B18343) that is subsequently acetylated, or 3-bromoacetanilide).

The synthesis of these precursors is well-established. For instance, aminopicolinic acids can be prepared via multi-step sequences starting from picolinic acid, involving nitration, reduction, and other functional group interconversions. umsl.edu The aryl precursor, (3-acetylaminophenyl)boronic acid, can be prepared from 3-bromoaniline through acetylation followed by a borylation reaction.

Optimized Synthetic Pathways and Reaction Conditions

Based on the retrosynthetic analysis, several optimized forward-synthetic pathways can be devised, leveraging modern catalytic systems and reaction conditions to achieve high efficiency and selectivity.

Functionalization of the picolinic acid ring is a critical preliminary step. The direct synthesis of functionalized picolinamides has been reported where coupling picolinic acid with N-alkylanilines can yield a range of amides. nih.govresearchgate.net Interestingly, when using thionyl chloride to generate the acyl chloride in situ, chlorination at the 4-position of the pyridine ring can occur as a side reaction, yielding 4-chloro-N-alkyl-N-phenylpicolinamides alongside the expected product. nih.govresearchgate.netscribd.com This highlights the potential for nucleophilic substitution on the pyridine ring during functionalization steps.

For the synthesis of the target molecule, the acetylamino group on the phenyl ring is typically installed via a standard amidation reaction. This involves treating the corresponding aniline (B41778) derivative (e.g., 3-aminophenyl boronic acid or a precursor) with acetic anhydride (B1165640) or acetyl chloride in the presence of a base.

Palladium-catalyzed cross-coupling reactions are the cornerstone for forming the C(sp²)–C(sp²) bond between the pyridine and phenyl rings. libretexts.orglibretexts.org These reactions offer mild conditions and high functional group tolerance. nih.gov

The Suzuki-Miyaura coupling is one of the most widely used methods. libretexts.org This reaction involves the coupling of an organoboron compound (like (3-acetylaminophenyl)boronic acid) with an organohalide (like a 3-halopicolinic acid ester) in the presence of a palladium catalyst and a base. libretexts.org Other notable reactions include the Stille coupling (using organotin reagents), the Negishi coupling (using organozinc reagents), and the Sonogashira coupling for alkynyl-aryl connections. libretexts.orgnih.gov

A novel approach involves the decarboxylative cross-coupling of 2-picolinic acid itself with aryl bromides, catalyzed by palladium, which directly forms a C-C bond at the 2-position, though this specific methodology would require adaptation for functionalization at the 3-position. rsc.org

The table below summarizes typical conditions for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions relevant to this synthesis.

ComponentExamplesPurpose/Role
Palladium Precursor Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst. libretexts.org
Ligand PPh₃, X-Phos, S-Phos, Buchwald ligandsStabilizes the Pd catalyst, influences reactivity and scope. sigmaaldrich.com
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃NActivates the organoboron species and neutralizes acid formed. libretexts.org
Solvent Toluene, Dioxane, DMF, THF, Water (with surfactants)Solubilizes reactants and influences reaction rate and temperature. sigmaaldrich.com
Organohalide 3-Iodo-picolinic acid ester, 3-Bromo-picolinic acid esterElectrophilic partner; reactivity order is I > Br > OTf > Cl. libretexts.org
Organoboron Reagent (3-Acetylaminophenyl)boronic acidNucleophilic partner in the transmetalation step.

This table presents a generalized summary of conditions for Suzuki-Miyaura reactions.

Multi-component reactions (MCRs) offer an alternative and highly efficient strategy for constructing complex pyridine rings. rsc.orgresearchgate.net These reactions combine three or more starting materials in a single step to form the product, which reduces waste, time, and cost compared to linear synthetic sequences. rsc.org

Various MCRs have been developed for the synthesis of substituted pyridines and picolinates. nih.govnih.govrsc.org For example, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can produce highly functionalized pyridines in excellent yields under microwave irradiation. nih.gov Another approach uses a heterogeneous catalyst to facilitate the reaction between an α-keto-ester, an aldehyde, malononitrile, and ammonium acetate at ambient temperature to yield picolinate (B1231196) derivatives. nih.govrsc.org While these methods may not directly yield this compound, they provide a powerful framework for synthesizing structurally diverse analogues by varying the input components. rsc.orgacs.orgresearchgate.net

The table below outlines a general scheme for a multi-component synthesis of picolinate derivatives.

Component 1Component 2Component 3Component 4Catalyst/ConditionsProduct Type
Aromatic AldehydeMalononitrileEthyl 2-oxopropanoateAmmonium AcetateUiO-66(Zr)-based catalyst, Ethanol, Room Temp nih.govrsc.orgPolysubstituted Ethyl Picolinate
Aldehyde1,3-Dione5-Amino-1-phenyl-pyrazole-Picolinic Acid, Heat rsc.orgrsc.orgPyrazolo[3,4-b]quinolinone
Aromatic AldehydeKetoneMalononitrileAmmonium AcetateFe₃O₄@g-C₃N₄-SO₃H researchgate.netPolysubstituted Pyridine

This table illustrates examples of multi-component reactions used to synthesize pyridine-based scaffolds.

Advanced Catalytic Systems and Reagents for Derivatization

The synthesis of this compound, a biaryl compound, would likely hinge on cross-coupling reactions, for which a variety of advanced catalytic systems are available. Palladium- and nickel-based catalysts are at the forefront of these methodologies. numberanalytics.commdpi.com

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aryl halides and aryl boronic acids. nih.gov For the synthesis of our target molecule, a plausible route would involve the coupling of a substituted pyridine with a substituted phenylboronic acid. Specifically, a 3-halopicolinic acid derivative could be coupled with 3-acetylaminophenylboronic acid. The efficiency of this transformation is highly dependent on the choice of palladium catalyst, ligands, and reaction conditions. nih.gov For instance, the use of Pd(OH)2 as a catalyst has been reported to be effective for the synthesis of biaryl analogs at relatively mild temperatures. nih.gov

Nickel-Catalyzed Cross-Coupling: In recent years, nickel has emerged as a more cost-effective alternative to palladium for catalyzing C-C cross-coupling reactions. mdpi.com Nickel-terpyridine (tpy) complexes, for example, have demonstrated significant success in a range of C-C bond-forming reactions. mdpi.com These systems can be particularly advantageous for coupling reactions involving heteroaromatic compounds.

Other Catalytic Systems:

Rhenium-based catalysts have been employed for the C-C coupling of N-heterocycles, offering alternative reaction pathways. nih.gov

Manganese(II)/picolinic acid systems have been developed for oxidation reactions, which could be relevant for post-coupling modifications of the picolinic acid moiety. organic-chemistry.org

Heterogeneous catalysts , such as those based on metal-organic frameworks (MOFs) like UiO-66(Zr), offer advantages in terms of catalyst recyclability and ease of separation, contributing to more sustainable synthetic processes. researchgate.netnih.govrsc.org

Derivatization Reagents: Picolinoyl derivatization is a known technique used to enhance the analytical detection of molecules, for instance, in liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS). nih.gov This involves converting the carboxylic acid group of picolinic acid into a picolinoyl ester, which can improve ionization efficiency. nih.gov

The following table summarizes some of the catalytic systems applicable to the synthesis of biaryl picolinic acids:

Catalyst SystemReaction TypePotential ApplicationReference
Pd(OH)2Suzuki-Miyaura Cross-CouplingSynthesis of the biaryl backbone nih.gov
Nickel-terpyridine (tpy)Cross-CouplingAlternative to palladium for C-C bond formation mdpi.com
fac-Re(CO)3C-C Coupling of N-heterocyclesFormation of pyridyl-imidazole and bipyridine ligands nih.gov
Mn(CF3SO3)2/Picolinic AcidEpoxidationFunctional group modification organic-chemistry.org
UiO-66(Zr)-based MOFsMulti-component reactionsSynthesis of picolinate derivatives researchgate.netnih.govrsc.org

Stereoselective Synthesis and Chiral Resolution Strategies (if applicable)

For this compound itself, the molecule is not chiral. However, the principles of stereoselective synthesis become critical when considering its analogs or derivatives that may possess chiral centers or axial chirality.

Asymmetric Synthesis of Biaryls: The synthesis of axially chiral biaryls is a significant area of research, and methodologies developed here could be adapted for chiral analogs of the target molecule. nih.gov Enantioselective Suzuki-Miyaura cross-coupling reactions, often employing chiral ligands, can be used to generate optically active biaryl compounds. nih.gov

Chiral Resolution: In cases where a racemic mixture of a chiral analog is synthesized, chiral resolution techniques can be employed to separate the enantiomers. This can involve the use of chiral chromatography or the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Asymmetric Synthesis of Piperidine Derivatives: While not directly a biaryl, research into the enantioselective synthesis of 3-substituted piperidines from pyridines demonstrates the potential for creating chiral derivatives. acs.org A rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate could be a key step in such a synthesis. acs.org

Analytical-Scale and Preparative-Scale Synthesis Considerations

The transition from analytical-scale synthesis, typically for initial studies and characterization, to preparative-scale synthesis for producing larger quantities of the compound involves distinct considerations.

Analytical-Scale Synthesis: At the analytical scale, the focus is often on reaction discovery, optimization, and the synthesis of small quantities for biological screening or analytical standard generation.

Purification: High-performance liquid chromatography (HPLC) is a common technique for the purification and analysis of picolinic acid derivatives at this scale. nih.gov The use of derivatization agents, such as zinc acetate in post-column photo-irradiation, can enhance the fluorescence detection of picolinic acid. nih.gov

Characterization: A suite of analytical techniques is employed to confirm the structure and purity of the synthesized compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy. umsl.edu

Preparative-Scale Synthesis: Scaling up the synthesis requires addressing challenges related to reaction conditions, work-up procedures, and purification methods.

Reaction Conditions: Reactions that are facile on a small scale may require significant modification for larger batches. This includes managing exotherms, ensuring efficient mixing, and optimizing catalyst loading.

Work-up and Isolation: The isolation of the final product from large reaction volumes necessitates robust and scalable procedures. For picolinic acid derivatives, this can involve precipitation and filtration. For instance, adjusting the pH of the reaction mixture can induce crystallization of the product. google.com

Purification: While chromatography can be used at the preparative scale, it is often more costly and time-consuming than crystallization. Developing a reliable crystallization method is therefore highly desirable for large-scale production. google.com The choice of solvent for crystallization is critical; for example, a mixture of isopropyl acetate and n-heptane has been used for the crystallization of a related aminopicolinic acid derivative. google.com

The following table outlines key differences in considerations for analytical versus preparative scale synthesis:

ConsiderationAnalytical-ScalePreparative-Scale
Goal Proof-of-concept, optimization, small sample generationProduction of larger quantities
Reaction Volume MillilitersLiters to Kiloliters
Purification HPLC, thin-layer chromatography (TLC)Crystallization, extraction, distillation
Reagent Cost Less criticalMajor consideration
Heat Transfer Generally not an issueCritical for safety and reaction control
Work-up Simple extraction and evaporationEfficient and scalable extraction, filtration

Comprehensive Spectroscopic and Structural Characterization of 3 3 Acetylaminophenyl Picolinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum of 3-(3-Acetylaminophenyl)picolinic acid would be expected to show distinct signals for each unique proton in the molecule. The analysis would focus on:

Chemical Shift (δ): The position of each signal, measured in parts per million (ppm), which indicates the electronic environment of the proton. Aromatic protons on the picolinic acid and phenyl rings would appear in the downfield region (typically 6.5-8.5 ppm), while the acetyl methyl protons would be significantly upfield (around 2.0-2.5 ppm). The amide (NH) and carboxylic acid (OH) protons would show characteristic, often broad, signals that can vary in position depending on the solvent and concentration.

Integration: The area under each signal, which is proportional to the number of protons it represents.

Spin-Spin Coupling (J): The splitting of signals into multiplets (e.g., doublets, triplets), which reveals information about adjacent, non-equivalent protons. This is crucial for establishing the substitution patterns on both aromatic rings.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would provide a signal for each unique carbon atom in the structure. Key features to analyze would include:

Chemical Shift (δ): Carbonyl carbons (from the carboxylic acid and amide groups) would have the largest chemical shifts (typically >160 ppm). Carbons in the aromatic rings would appear in the approximate range of 110-150 ppm, while the methyl carbon of the acetyl group would be found in the upfield region (<30 ppm).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): Would reveal which protons are coupled to each other, confirming the arrangement of protons within the phenyl and picolinic acid rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is critical for establishing the link between the phenyl ring and the picolinic acid ring, as well as the positions of the acetylamino and carboxylic acid groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key expected vibrational bands would include:

O-H Stretch: A broad band, typically in the range of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.

N-H Stretch: A peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

C=O Stretches: Strong, sharp absorptions for the carbonyl groups of the carboxylic acid (around 1700-1730 cm⁻¹) and the amide (the "Amide I" band, around 1650-1680 cm⁻¹).

C=C and C=N Stretches: Multiple peaks in the 1400-1600 cm⁻¹ region, indicative of the aromatic rings.

N-H Bend: The "Amide II" band, typically found around 1550 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to confirm its elemental composition. For this compound (C₁₄H₁₂N₂O₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm the molecular formula with a high degree of confidence. Fragmentation patterns observed in the mass spectrum could also provide further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and conjugated systems (chromophores). The spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to π→π* transitions within the conjugated system formed by the phenyl and pyridine (B92270) rings. The position and intensity of these absorptions would be influenced by the presence of the acetylamino and carboxylic acid substituents.

X-ray Crystallography for Solid-State Molecular Structure Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in a solid-state crystalline material is achieved through X-ray crystallography. This powerful analytical technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

A thorough search of publicly available crystallographic databases and the scientific literature was conducted to obtain single-crystal X-ray diffraction data for this compound. However, as of the latest searches, no crystallographic data for this specific compound has been deposited in major databases such as the Cambridge Structural Database (CSD) or has been published in peer-reviewed scientific journals.

Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and the specific geometric parameters of the molecule in the solid state is not available. The lack of this data prevents a definitive analysis of its solid-state conformation and the nature of the intermolecular forces, such as hydrogen bonding and π-stacking interactions, that govern its crystal packing.

For structurally related compounds, X-ray diffraction studies have been performed. For instance, the crystal structures of various picolinic acid derivatives have been reported, revealing insights into how different substituents influence molecular conformation and crystal packing. However, without experimental data for the title compound, any discussion of its solid-state structure would be purely speculative. Further research, including the successful growth of single crystals suitable for X-ray diffraction analysis, would be required to elucidate the definitive solid-state molecular structure of this compound.

Computational Chemistry and Theoretical Modeling of 3 3 Acetylaminophenyl Picolinic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule to determine its geometry, energy, and reactivity. By solving approximations of the Schrödinger equation, DFT can elucidate key structural and electronic parameters.

Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability and susceptibility to chemical reaction. Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about intramolecular interactions, such as hyperconjugation and charge delocalization, which are essential for understanding the molecule's stability and electronic transitions.

Table 1: Illustrative DFT-Calculated Structural Parameters for a Picolinic Acid Analogue. This table presents hypothetical data based on findings for analogous compounds to illustrate the outputs of a DFT analysis.

ParameterCalculated ValueDescription
C-COOH Bond Length1.51 ÅThe length of the single bond between the pyridine (B92270) ring and the carboxylic acid group.
C=O Bond Length1.22 ÅThe length of the double bond within the carboxylic acid group.
Pyridine-Phenyl Dihedral Angle35.4°The twist angle between the planes of the picolinic acid and phenyl rings.
HOMO-LUMO Gap4.5 eVThe energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity.
Dipole Moment3.8 DA measure of the molecule's overall polarity.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is central to structure-based drug design, as it helps identify potential biological targets and elucidates the binding mode and affinity of a ligand within a protein's active site.

For 3-(3-acetylaminophenyl)picolinic acid, docking simulations would be performed against various potential protein targets, such as cyclooxygenase (COX) enzymes, kinases, or other targets implicated in inflammatory or proliferative diseases. The process involves generating multiple conformations of the ligand and fitting them into the receptor's binding pocket. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy (kcal/mol), with more negative values indicating stronger binding.

Docking studies reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the active site. For instance, the carboxylic acid of the picolinic moiety might form hydrogen bonds with polar residues, while the phenyl rings could engage in hydrophobic or stacking interactions. nih.gov These predicted interactions provide a structural hypothesis for the molecule's mechanism of action.

Table 2: Hypothetical Molecular Docking Results for this compound against a Kinase Target. This table is a representative example of data generated from a molecular docking simulation.

ParameterValue/Description
Binding Energy (kcal/mol)-8.9
Hydrogen BondsASP-167 (Carboxyl O), LYS-72 (Pyridine N)
Hydrophobic InteractionsLEU-24, VAL-56, ILE-145
Pi-Pi StackingPHE-148 with the phenyl ring
Predicted Inhibition Constant (Ki)250 nM

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the stability of the docked complex and the conformational flexibility of both the ligand and the protein.

An MD simulation of the this compound-protein complex, typically run for hundreds of nanoseconds in a simulated physiological environment, would assess the stability of the binding pose predicted by docking. cjsc.ac.cn Key metrics analyzed from the simulation trajectory include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, and the Root Mean Square Fluctuation (RMSF) of individual residues.

A stable RMSD for the ligand indicates that it remains securely in the binding pocket. RMSF analysis highlights flexible regions of the protein and shows how the ligand's presence may alter protein dynamics. These simulations can confirm the persistence of key interactions observed in docking and may reveal new, transient interactions that contribute to binding affinity.

Table 3: Illustrative Molecular Dynamics Simulation Metrics for a Ligand-Protein Complex. This table shows typical output parameters from an MD simulation, indicating the stability of the complex.

MetricAverage ValueInterpretation
Ligand RMSD (Å)1.8 ÅLow deviation from the initial docked pose, suggesting a stable binding mode.
Protein Backbone RMSD (Å)2.1 ÅIndicates the overall protein structure remains stable throughout the simulation.
Binding Pocket RMSF (Å)1.5 ÅLow fluctuation of residues in the binding site, indicating a rigid and well-defined pocket.
Ligand-Protein H-Bonds2-3 (Average)Consistent hydrogen bonding throughout the simulation, confirming key interactions.

In Silico Prediction of Potential Biological Activities and Pharmacophores

In silico prediction tools use sophisticated algorithms and vast databases of known active compounds to predict a "biological activity spectrum" for a novel molecule based solely on its structure. Software platforms can screen a structure against thousands of potential biological targets and predict the probability of it being active (Pa) versus inactive (Pi).

For this compound, such predictions could suggest a range of potential therapeutic applications, such as anti-inflammatory, anticancer, or enzyme inhibitory activities. These predictions are valuable for prioritizing experimental testing and uncovering unexpected activities.

Pharmacophore modeling is another key in silico technique. A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. By analyzing the structure of this compound, a pharmacophore model can be generated, typically consisting of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model serves as a 3D query to search for other molecules with similar features and potential activity.

Table 4: Hypothetical Predicted Biological Activity Spectrum for this compound. This table illustrates the kind of output provided by activity prediction software.

Predicted Biological ActivityPa (Probable Active)Pi (Probable Inactive)
Kinase Inhibitor0.7850.012
Anti-inflammatory0.7100.025
Antineoplastic0.6550.041
Transcription Factor Agonist0.5200.088
Carboxypeptidase Inhibitor0.4980.115

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. To develop a QSAR model for this compound, one would first need to synthesize and test a library of its analogues with varied substituents.

Molecular descriptors (numerical values representing physicochemical properties like logP, molecular weight, polar surface area, and electronic properties) are calculated for each analogue. nih.gov A statistical method, such as multiple linear regression or machine learning, is then used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀). nih.govnih.gov

A robust QSAR model, validated by its high correlation coefficient (R²) and predictive power (Q²), can be used to predict the activity of unsynthesized compounds. cjsc.ac.cn The model provides critical insights into which structural features are positively or negatively correlated with activity, thereby guiding the rational design of more potent derivatives. For example, a model might indicate that increasing the hydrophobicity of a particular substituent enhances activity, directing future synthetic efforts.

Table 5: Hypothetical QSAR Model for a Series of Picolinic Acid Derivatives. This table presents a sample QSAR equation and its statistical validation metrics.

Hypothetical QSAR Equation and Statistics
Equationlog(1/IC₅₀) = 0.85(logP) - 0.21(TPSA) + 1.5*(Aromatic Ring Count) + 2.34
R² (Coefficient of Determination)0.88
Q² (Cross-validated R²)0.79
F-statistic45.6
Number of Compounds (N)40

Preclinical Pharmacological Investigations and Mechanistic Elucidation of 3 3 Acetylaminophenyl Picolinic Acid

In Vitro Assessment of Biological Activities

Laboratory-based studies are crucial for the initial characterization of a compound's biological effects at a cellular and molecular level. For 3-(3-Acetylaminophenyl)picolinic acid, a range of in vitro assays have been utilized to explore its potential as an enzyme inhibitor, its impact on cell health, and its antimicrobial, anti-proliferative, and immunomodulatory properties.

Cell-Based Assays for Cellular Responses and Viability

The effect of this compound on the viability and response of various cell types is a key area of preclinical research. Cell viability assays are fundamental in determining a compound's potential cytotoxicity and in understanding its impact on cellular health. nih.govresearchgate.net These assays often measure metabolic activity or membrane integrity to quantify the number of living cells in a culture after exposure to the test compound. researchgate.netnih.gov While general methodologies for assessing cell viability are well-established, specific data from such assays for this compound are not currently available in published research.

Antimicrobial Activity Studies (e.g., against bacterial and fungal strains)

The potential of new chemical entities to combat microbial infections is of significant interest. Studies on the parent molecule, picolinic acid, and its various derivatives have demonstrated notable antimicrobial properties. pan.olsztyn.plnih.govresearchgate.netresearchgate.net For instance, picolinic acid has shown activity against a range of bacteria and fungi, with its efficacy being influenced by factors such as pH. pan.olsztyn.pl Metal complexes of picolinic acid have also been investigated for their antibacterial effects against various strains. researchgate.net However, specific studies detailing the antimicrobial spectrum and potency of this compound against bacterial and fungal strains have not yet been reported in the scientific literature.

Anti-proliferative Effects in Cancer Cell Lines

The ability of a compound to inhibit the growth of cancer cells is a critical indicator of its potential as an anti-cancer agent. Anti-proliferative effects are often assessed by treating cancer cell lines with the compound and measuring changes in cell number or metabolic activity over time. nih.govjcancer.org While numerous compounds, including derivatives of picolinic acid, are being explored for their anti-proliferative activities, there is currently no published data specifically documenting the effects of this compound on any cancer cell lines.

Immunomodulatory Effects

Compounds that can modulate the immune system hold promise for treating a variety of diseases, from autoimmune disorders to cancer. nih.govnih.gov The immunomodulatory potential of a substance can be assessed in vitro by examining its effects on immune cells, such as lymphocytes and macrophages, and their production of signaling molecules called cytokines. ijpras.com Research into the immunomodulatory properties of various natural and synthetic compounds is an active field. nih.gov However, specific investigations into the immunomodulatory effects of this compound have not been documented in the available scientific literature.

Investigations in In Vivo Preclinical Animal Models

Following in vitro characterization, promising compounds are often evaluated in animal models to understand their effects in a whole living organism. nih.govnih.gov These preclinical studies are essential for assessing a compound's efficacy, and for providing insights that can guide future clinical trials in humans. nih.gov Such studies can involve various animal models of disease to test the therapeutic potential of a new chemical entity. nih.gov At present, there are no published reports of in vivo preclinical studies conducted on this compound in any animal models.

Disease-Specific Animal Models (e.g., parasitic infections, inflammatory conditions)

The evaluation of a compound's efficacy requires the use of relevant animal models that mimic human diseases. Based on the known properties of picolinic acid derivatives, this compound would likely be investigated in models of parasitic infections and inflammatory conditions.

Parasitic Infections: Picolinic acid and its derivatives have demonstrated activity that could be relevant for parasitic diseases. Animal models are indispensable for studying the complex host-parasite interactions. nih.gov For instance, rodent models are commonly used to study filarial nematodes. nih.gov The efficacy of a compound like this compound could be tested in models such as mice infected with Litomosoides sigmodontis to assess its potential as an anti-parasitic agent. Other relevant models could include those for toxoplasmosis or leishmaniasis, where the host immune response, which can be modulated by picolinic acid derivatives, plays a crucial role. mdpi.com

Inflammatory Conditions: The anti-inflammatory potential of various compounds is often evaluated in well-established animal models. For a compound with a picolinic acid scaffold, models of acute and chronic inflammation would be relevant. The carrageenan-induced paw edema model in rats is a standard for acute inflammation, while models like collagen-induced arthritis in mice are used for chronic inflammatory diseases such as rheumatoid arthritis. nih.gov Another common model is the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, which mimics inflammatory bowel disease. researchgate.net Given the immunomodulatory potential of related structures, investigating this compound in such models would be a logical step. nih.govnih.gov

Pharmacodynamic Biomarker Evaluation in Animal Studies

To understand how a drug affects the body, pharmacodynamic (PD) biomarkers are measured in animal studies. These biomarkers can provide early evidence of a drug's mechanism of action and efficacy.

For this compound, the selection of PD biomarkers would depend on the therapeutic area being investigated.

Therapeutic AreaPotential Pharmacodynamic BiomarkersRationale
Inflammatory Conditions Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in plasma or tissue homogenates.Picolinic acid derivatives may exert anti-inflammatory effects by modulating cytokine production.
Myeloperoxidase (MPO) activity in inflamed tissues.MPO is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration, a key event in inflammation. researchgate.net
Parasitic Infections Parasite load in blood or tissues.The most direct measure of anti-parasitic efficacy.
Specific antibody titers (e.g., IgG, IgE).Changes in antibody levels can indicate a modulation of the host immune response to the parasite.
Cancer Expression of cell proliferation markers (e.g., Ki-67) in tumor tissue.To assess the anti-proliferative effects of the compound.
Levels of apoptotic markers (e.g., cleaved caspase-3) in tumor tissue.To determine if the compound induces cancer cell death. nih.gov

This table is illustrative and based on the potential applications of picolinic acid derivatives. Specific biomarkers would need to be validated in studies with this compound.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which a compound exerts its effects is fundamental to its development as a therapeutic agent.

The identification of specific molecular targets is a key aspect of mechanistic studies.

Zinc Finger Proteins: The picolinic acid scaffold is known for its metal-chelating properties, particularly for zinc. This suggests that this compound could interact with zinc-containing proteins, such as zinc finger transcription factors or enzymes. nih.govnih.gov These proteins are involved in a wide range of cellular processes, including gene transcription and signal transduction. A potential mechanism of action for this compound could be the disruption of the function of zinc finger proteins that are critical for the survival or virulence of pathogens or for the inflammatory response.

Specific Enzymes: Picolinic acid derivatives have been investigated as inhibitors of various enzymes. For example, some have shown inhibitory activity against acetylcholinesterase, an enzyme involved in neurotransmission. nih.govresearchgate.net It is plausible that this compound could be screened against a panel of enzymes to identify specific targets. Histone deacetylases (HDACs), which are zinc-dependent enzymes, could also be potential targets.

The compound may exert its effects by modulating key cellular signaling pathways.

mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The PI3K/AKT/mTOR pathway is frequently dysregulated in diseases like cancer. nih.gov Some picolinic acid derivatives could potentially modulate this pathway, and this would be a key area of investigation for this compound, particularly in the context of cancer. nih.gov

Autophagy Pathways: Autophagy is a cellular process for the degradation of damaged organelles and proteins, and it plays a complex role in various diseases. The initiation of autophagy is regulated by the class III phosphatidylinositol 3-kinase (PI3K) complex. nih.govnih.gov Given the potential for picolinic acid derivatives to interact with components of the PI3K pathway, their effect on autophagy would be a relevant area of study.

The interaction of this compound with endogenous biomolecules is likely to be a key determinant of its biological activity.

Metal Chelation: Picolinic acid is a well-known chelator of divalent metal ions, including zinc (Zn²⁺), iron (Fe²⁺), and copper (Cu²⁺). nih.govpsu.edu This property is central to many of its biological effects. The chelation of these metal ions can affect the activity of metalloenzymes and other metal-dependent proteins. The ability of this compound to chelate metal ions would need to be quantified and its biological consequences explored.

Protein Binding: The extent to which this compound binds to plasma proteins, such as albumin, will influence its pharmacokinetic profile and its availability to reach its target tissues. Studies on related picolinic acid derivatives could provide an initial estimate of its likely protein binding characteristics.

Preliminary Structure-Activity Relationships (SAR) in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. For this compound, SAR studies would involve synthesizing and testing a series of analogues to understand how different structural modifications affect its biological activity.

Position of ModificationType of ModificationExpected Impact on Activity
Picolinic Acid Ring Substitution at other positions (e.g., 4- or 6-position)Could alter the compound's chelating properties and its interaction with target proteins. mdpi.com
Acetylamino Group Replacement with other functional groups (e.g., sulfonamide, urea)May affect hydrogen bonding interactions and metabolic stability.
Phenyl Ring Introduction of substituents (e.g., halogens, alkyl groups)Could influence lipophilicity, electronic properties, and overall potency. nih.gov
Linker between the two rings Altering the point of attachment on the phenyl ringCould change the overall geometry of the molecule and its fit within a target's binding site.

This table provides a hypothetical framework for SAR studies on this compound based on general principles of medicinal chemistry and studies on related picolinamide (B142947) derivatives. researchgate.netwalisongo.ac.id

Exploration of Derivatives and Analogues of 3 3 Acetylaminophenyl Picolinic Acid

Rational Design and Synthesis of Chemically Modified Analogues

The rational design of analogues of 3-(3-Acetylaminophenyl)picolinic acid would commence with the identification of a biological target. Assuming a target is known, researchers would employ computational modeling to predict how modifications to the parent molecule might enhance its binding affinity and efficacy. The synthesis of these modified analogues would likely involve multi-step organic synthesis protocols. For instance, the acetylaminophenyl portion could be synthesized from a corresponding nitroaniline precursor, followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, to attach this group to a suitable picolinic acid derivative.

Systematic Variation of the Acetylaminophenyl Moiety for SAR Optimization

To optimize the Structure-Activity Relationship (SAR), systematic variations of the acetylaminophenyl moiety would be undertaken. This process would involve modifying the position and nature of the substituents on the phenyl ring. For example, the acetylamino group could be moved from the meta position to the ortho or para positions to probe the spatial requirements of the binding pocket. Additionally, the acetyl group itself could be replaced with other functionalities, such as different amides, sulfonamides, or ureas, to explore the impact of electronic and steric factors on biological activity.

Modifications on the Picolinic Acid Core and Pyridine (B92270) Substitutions

Modifications to the picolinic acid core are a crucial aspect of optimizing the pharmacological properties of a lead compound. The carboxylic acid group of the picolinic acid could be esterified or converted to an amide to alter its physicochemical properties, such as solubility and membrane permeability. Furthermore, substitutions at other positions on the pyridine ring could be explored. The introduction of small alkyl, halogen, or alkoxy groups could influence the compound's lipophilicity and metabolic stability. The synthesis of such derivatives often involves the use of functionalized pyridine building blocks.

Prodrug Strategies for Enhanced Pharmacokinetic Properties

To improve the pharmacokinetic profile of this compound, various prodrug strategies could be employed. A common approach involves the esterification of the carboxylic acid group to increase lipophilicity and enhance oral absorption. These ester prodrugs are designed to be cleaved by endogenous esterases in the body, releasing the active parent drug. Another strategy could involve the modification of the acetylamino group to create a bioreversible linkage that is cleaved under specific physiological conditions.

Comparative Biological Evaluation of Synthesized Analogues

A critical step in the drug discovery process is the comparative biological evaluation of the synthesized analogues. This would involve a battery of in vitro assays to determine the potency, selectivity, and mechanism of action of each compound. For example, if the target is an enzyme, IC50 values would be determined to quantify the inhibitory activity of each analogue. Cellular assays would also be conducted to assess the compound's efficacy in a more physiologically relevant context.

Advanced SAR Studies to Define Key Pharmacophoric Elements

The data generated from the comparative biological evaluation would be used to conduct advanced SAR studies. These studies aim to define the key pharmacophoric elements of the molecule, which are the essential structural features required for biological activity. Computational techniques, such as 3D-QSAR and pharmacophore modeling, would be utilized to build a model that correlates the structural features of the analogues with their biological activity. This model would then guide the design of next-generation compounds with further improved properties.

Future Perspectives and Advanced Research Avenues for 3 3 Acetylaminophenyl Picolinic Acid Research

Development of Novel and Sustainable Synthetic Methodologies for Complex Derivatives

The creation of 3-(3-Acetylaminophenyl)picolinic acid derivatives can be advanced through modern, sustainable synthetic chemistry. rsc.org Future work should prioritize the development of efficient and environmentally friendly synthetic routes. Recent progress in the synthesis of picolinate (B1231196) and picolinic acid derivatives has utilized novel catalysts under mild conditions, such as ambient temperature. nih.govrsc.orgresearchgate.net These approaches, often involving multi-component reactions, offer a pathway to new derivatives. rsc.org

Key areas for development include:

C-H Activation: Direct functionalization of the pyridine (B92270) and phenyl rings would streamline synthesis by avoiding the need for pre-functionalized starting materials, thus reducing steps and waste.

Photoredox and Electrocatalysis: These methods can unlock novel reaction pathways, enabling the creation of derivatives with unique substitution patterns that are difficult to achieve with traditional thermal methods.

Flow Chemistry: Continuous-flow synthesis offers precise control over reaction conditions, leading to improved yields, enhanced safety, and easier scalability for producing a library of derivatives.

A 2012 study detailed the synthesis of several aminopicolinic acid derivatives, providing a foundational methodology that can be built upon. umsl.edu By incorporating modern techniques, the synthesis of a diverse range of complex analogs of this compound can be achieved more sustainably.

Identification of Undiscovered Biological Activities and Therapeutic Opportunities

The structural components of this compound suggest several avenues for exploring its biological activity. Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of drug discovery due to their diverse biological functions.

Potential therapeutic areas to investigate include:

Anti-inflammatory and Analgesic Effects: The acetylaminophenyl group is a well-known feature of analgesic and anti-inflammatory drugs. Systematic screening against inflammatory targets could reveal potential therapeutic benefits.

Anticancer Properties: Picolinic acid derivatives have been investigated for their anticancer activities. pensoft.net Research into the antiproliferative effects of this compound against various cancer cell lines is a logical direction. For instance, a 2021 study synthesized novel picolinic acid derivatives and found that one compound induced apoptosis in human non-small cell lung cancer cells. pensoft.net

Neuroprotection: The picolinic acid moiety is a known metal chelator, suggesting potential applications in neurodegenerative diseases where metal dysregulation is implicated. nih.gov

Antibacterial Activity: Pyridine heterocycles are widely used in antibacterial drugs due to their favorable pharmacokinetic properties. nih.gov The potential of this compound derivatives as antibacterial agents warrants investigation. nih.gov

Herbicide Development: Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides. nih.gov The structural backbone of this compound could be explored for developing new herbicidal agents. nih.gov

Integration with Systems Biology and Multi-Omics Approaches

To fully understand the biological impact of this compound, a systems biology approach is essential. This methodology moves beyond a single-target focus to provide a holistic view of a compound's effects on complex biological systems. nih.govresearchgate.net

The integration of multi-omics technologies can create a detailed molecular fingerprint of the compound's activity:

Genomics and Transcriptomics: To identify changes in gene expression and regulatory networks.

Proteomics: To analyze alterations in protein levels and post-translational modifications.

Metabolomics: To uncover shifts in metabolic pathways.

By combining these large-scale datasets, researchers can generate and test new hypotheses about the compound's mechanism of action, identify primary and off-target effects, and discover potential biomarkers. nih.gov This comprehensive approach promises to improve and accelerate decision-making in the drug development process. nih.govresearchgate.net

Application of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enhancing the design and screening of new molecules. nih.govresearchgate.net These technologies can be pivotal in optimizing derivatives of this compound.

Key applications of AI and ML include:

De Novo Drug Design: Generative AI models can design novel chemical entities with desired properties, starting from the core structure of this compound. mdpi.com

Predictive Modeling: ML algorithms can forecast the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, prioritizing which ones to synthesize and test. springernature.com

High-Throughput Screening Analysis: AI can analyze vast datasets from high-throughput screening to identify subtle structure-activity relationships that might be missed by traditional methods. nih.gov

Structure-Based Virtual Screening: Deep learning methods, such as graph neural networks, can effectively learn the structural features of molecules to predict their interaction with biological targets. peerj.com

The integration of AI and ML can significantly reduce the time and cost associated with identifying promising drug candidates. nih.govmdpi.com

Addressing Current Research Challenges and Bridging Fundamental Knowledge Gaps

To advance the study of this compound, several fundamental research gaps need to be addressed. A thorough characterization of its physicochemical properties, such as solubility and stability, is a critical first step.

The synthesis of related compounds, like 6-acetylamino-3-benzyloxy picolinic acid, has been documented, providing a starting point for developing robust synthetic protocols. prepchem.com However, detailed analytical data and standardized procedures for many aminopicolinic acid derivatives are still limited. umsl.edu

Future research should focus on:

Developing and validating bioanalytical methods to quantify the compound and its metabolites in biological samples.

Investigating its interaction with biological membranes and cellular uptake mechanisms.

Expanding the library of derivatives to establish clear structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Acetylaminophenyl)picolinic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via carboxylation of substituted pyridines using CO₂ under high-pressure conditions, analogous to methods for 3-trifluoromethylpicolinic acid (76% yield) . Alternatively, halogenated intermediates (e.g., bromo derivatives) can undergo nucleophilic substitution with acetylaminophenyl groups. Purification via recrystallization or reverse-phase HPLC is critical to achieve >95% purity. Reaction parameters such as temperature (80–120°C), solvent polarity, and catalyst choice (e.g., Pd for cross-coupling) significantly affect yield and byproduct formation .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and acetyl group integrity. Infrared (IR) spectroscopy identifies carboxylic acid (C=O stretch at ~1700 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) functionalities. High-resolution mass spectrometry (HR-MS) validates molecular weight (±1 ppm). Purity is assessed via HPLC using C18 columns and UV detection at 254 nm .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

  • Methodology : Solubility is quantified in buffers (pH 2–8) using UV-Vis spectrophotometry. Stability studies involve incubating the compound in simulated biological fluids (e.g., PBS, serum) at 37°C, followed by LC-MS to monitor degradation products over 24–72 hours. LogP values are calculated via shake-flask or computational methods to predict membrane permeability .

Advanced Research Questions

Q. What mechanisms underlie the potential immunomodulatory effects of this compound via indoleamine 2,3-dioxygenase (IDO) inhibition?

  • Methodology : IDO activity assays measure tryptophan-to-kynurenine conversion in cell lysates (e.g., dendritic cells) using HPLC or fluorescence. Competitive inhibition constants (Ki) are determined via enzyme kinetics. In vivo models (e.g., murine graft rejection) assess T-cell proliferation via flow cytometry (CD4+/CD8+ markers) and cytokine profiling (ELISA for IFN-γ, IL-10) . Contradictions in efficacy may arise from species-specific IDO isoform expression or off-target effects on related enzymes (e.g., TDO) .

Q. How can structural modifications of this compound enhance its neuroprotective activity, and what are the key structure-activity relationship (SAR) trends?

  • Methodology : SAR studies compare derivatives with varied substituents (e.g., halogenation at position 5, methyl/fluoro groups) in neuronal apoptosis models (e.g., SH-SY5Y cells exposed to oxidative stress). Efficacy is quantified via MTT assays and caspase-3 activity. Molecular docking simulations predict interactions with neuroprotective targets (e.g., NMDA receptors) . Conflicting reports on neuroprotection may stem from differences in blood-brain barrier penetration or metabolite stability .

Q. What role does this compound play in gut microbiota-metabolite interactions, and how can these be experimentally validated?

  • Methodology : Metabolomic profiling (LC-MS/MS) of fecal samples identifies correlations between microbial taxa (e.g., Clostridium, Bifidobacterium) and picolinic acid levels. In vitro co-cultures with human gut microbiota assess compound biotransformation. Knockout mouse models (e.g., IDO-deficient) evaluate host-microbe crosstalk via 16S rRNA sequencing and immune marker analysis (e.g., IL-4, TNF-α) .

Q. How do metal-chelation properties of this compound influence its biological activity, and what analytical methods quantify these interactions?

  • Methodology : Isothermal titration calorimetry (ITC) or UV-Vis titration measures binding constants (Kd) with transition metals (e.g., Zn²⁺, Fe³⁺). Competitive assays using fluorescent probes (e.g., Zinpyr-1) quantify intracellular metal displacement. Synchrotron X-ray absorption spectroscopy (XAS) resolves coordination geometry .

Data Contradiction and Optimization

Q. How can researchers reconcile discrepancies in reported synthesis yields (e.g., 66% vs. 76%) for picolinic acid derivatives?

  • Methodology : Design-of-experiment (DoE) approaches optimize parameters (temperature, solvent ratio, catalyst loading). Reaction monitoring via in-situ IR or Raman spectroscopy identifies intermediate bottlenecks. Yield comparisons across labs require standardized purity criteria (e.g., >98% by HPLC) and rigorous exclusion of moisture/oxygen .

Q. What experimental strategies differentiate the biological effects of this compound from structurally similar compounds (e.g., nicotinic acid derivatives)?

  • Methodology : Competitive binding assays (SPR, MST) compare affinity for shared targets (e.g., GPR109A receptor). Transcriptomic profiling (RNA-seq) identifies unique pathway activation (e.g., NF-κB vs. Nrf2). Metabolomic flux analysis tracks distinct downstream metabolites (e.g., NAD+ vs. picolinic acid conjugates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.